2-[(2,5-dichlorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione
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Description
Isoindole-1,3-dione derivatives constitute an important group of medicinal substances . They are recognized as one of the most talented skeletons due to their wide range of construction types and wide biological activities . The parent isoindole is a rarely encountered in the technical literature, but substituted derivatives are useful commercially and occur naturally .
Synthesis Analysis
Isoindoline-1,3-dione derivatives and potential pharmacophores can be obtained in good yield . The parent isoindole can be prepared by flash vacuum pyrolysis of an N-substituted isoindoline . N-Substituted isoindoles, which are easier to handle, can be prepared by dehydration of isoindoline-N-oxides .
Molecular Structure Analysis
The structure of new imides can be confirmed by the methods of elemental and spectral analysis: FT–IR, H NMR, and MS . Isoindole consists of a benzene ring fused with pyrrole .
Physical and Chemical Properties Analysis
The physicochemical properties of new phthalimides can be determined on the basis of Lipiński’s rule .
Future Directions
Isoindoline-1,3-dione derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Further studies could investigate the impact of additional alkylating imides on the survival of blood cancer cells, particularly against Raji cells .
Mechanism of Action
Target of Action
Isoindoline-1,3-dione derivatives, a family to which this compound belongs, have been found to bind with high affinity to multiple receptors, suggesting a broad spectrum of potential targets .
Mode of Action
Isoindoline-1,3-dione derivatives are known to interact with their targets, leading to various biological responses .
Biochemical Pathways
Isoindoline-1,3-dione derivatives are known to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Isoindoline-1,3-dione derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Properties
IUPAC Name |
2-[(2,5-dichlorophenyl)methoxy]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NO3/c16-10-5-6-13(17)9(7-10)8-21-18-14(19)11-3-1-2-4-12(11)15(18)20/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHLPMIDBOBYBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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